Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine
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Overview
Description
Sulfonamides are a class of compounds that have been widely studied for their biological activities, including antibacterial, antiviral, and anti-inflammatory properties . The compound’s structure consists of a cycloheptyl group attached to a naphthyl ring, which is further substituted with a propoxy group and a sulfonyl amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 4-propoxynaphthylsulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- N-Cycloheptyl-6-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]pyridazin-3-amine
- 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate
Uniqueness
Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine is unique due to its specific combination of a cycloheptyl group, a naphthyl ring with a propoxy substitution, and a sulfonyl amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H27NO3S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H27NO3S/c1-2-15-24-19-13-14-20(18-12-8-7-11-17(18)19)25(22,23)21-16-9-5-3-4-6-10-16/h7-8,11-14,16,21H,2-6,9-10,15H2,1H3 |
InChI Key |
RMOGCSFEKLQKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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